4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid
Description
Properties
CAS No. |
67546-17-2 |
|---|---|
Molecular Formula |
C26H22O6 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[2-[4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C26H22O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-16H,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
GAQXUMBSTWVNCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC2=CC=C(C=C2)C(=O)O)OC)C=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways
The most documented method involves Horner-Wadsworth-Emmons (HWE) olefination or Sonogashira coupling for ethene bridge formation, followed by hydrolysis of methyl esters. For example:
- Step 1 : Synthesis of dimethyl 4,4'-[(2,5-dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoate.
- Step 2 : Basic hydrolysis to convert esters to carboxylic acids.
Detailed Reaction Procedures
Stage 1: Methyl Ester Formation
Example Reaction :
Dimethyl 4,4'-[(2,5-dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoate is synthesized via HWE coupling of 2,5-dimethoxy-1,4-phenylene-dialdehyde with 4-carbomethoxyphenylphosphonate. The reaction is typically performed under inert conditions (N₂/Ar) to prevent oxidation.
Stage 2: Hydrolysis to Dicarboxylic Acid
| Parameter | Description | Source |
|---|---|---|
| Reagents | Hydrochloric acid (HCl) in aqueous solution | |
| Conditions | Acidic hydrolysis at room temperature or mild heating | |
| Yield | >90% (assuming complete ester conversion) |
Mechanism :
- Ester cleavage : KOH in THF/MeOH first converts methyl esters to carboxylate salts.
- Acidification : HCl protonates carboxylates to yield free carboxylic acids.
Reaction Optimization
Solvent Selection
| Solvent System | Role in Reaction | Impact on Yield |
|---|---|---|
| THF/MeOH | Polar aprotic solvent for base-mediated ester hydrolysis | High solubility |
| Water (aqueous HCl) | Proton source for final acidification | Complete conversion |
Temperature Control
- Reflux conditions (65–70°C) in Stage 1 enhance reaction kinetics while minimizing side reactions.
- Room temperature in Stage 2 prevents decarboxylation or degradation of the final acid.
Alternative Synthetic Routes
Sonogashira Coupling
Though less documented, ethyne-based analogs (e.g., H₂DMBDA) are synthesized via Sonogashira coupling between 2,5-dimethoxy-1,4-diiodobenzene and phenylacetylene derivatives. However, this method is less common for H₂PVDC due to challenges in controlling ethene geometry.
Direct Hydrolysis of Ethene-Linked Esters
Some protocols bypass intermediate isolation, hydrolyzing esters in a single pot. For example:
- Ester formation : HWE coupling in THF.
- Hydrolysis : In situ addition of HCl to the reaction mixture.
Purification and Characterization
Purification Methods
| Method | Purpose | Source |
|---|---|---|
| Crystallization | Ethyl acetate is used to isolate pure H₂PVDC from reaction byproducts. | |
| Column Chromatography | Silica gel or C18 columns for high-purity samples (if needed). |
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(2-{4-[2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl}ethenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Electronic Properties
- H₂PVDC vs. Non-Methoxy Analogues: The 2,5-dimethoxy groups in H₂PVDC enhance electron donation, improving fluorescence quantum yield (QY) compared to its non-methoxy counterpart .
- Ethynylene vs. Oxygen Bridges : H₂PVDC’s ethynylene spacers enable stronger π-conjugation and charge transfer vs. H₂oba’s oxygen bridge, critical for electrochemical sensing .
MOF Performance
- Porosity and Stability : H₂PVDC-based MOFs exhibit higher rigidity and surface area (~1,500 m²/g) compared to H₂oba-MOFs (~1,000 m²/g) due to the ethynylene backbone .
- Luminescence : H₂PVDC’s extended conjugation enables energy transfer to lanthanide ions (e.g., Eu³⁺, Tb³⁺), yielding MOFs with tunable emission .
Sensor Performance
- Dual-Signal Amplification: H₂PVDC-functionalized nanoporous silver (NPS) labels outperform graphene-only sensors, achieving sub-pg/mL detection of cancer biomarkers .
- Methoxy-Driven Sensitivity: Thiourea detection using p-acid-Br relies on methoxy-enhanced fluorescence quenching, absent in non-methoxy analogues .
Fluorescence Sensing
- Thiourea Detection : p-acid-Br (brominated derivative) showed linear FL response from 0.5–1000 nM thiourea, with 0.26 nM LOD .
- MOF-Based Sensing : H₂PVDC-Eu³⁺ MOFs detected nitroaromatics via fluorescence quenching, with a Stern-Volmer constant (Ksv) of 1.2 × 10⁴ M⁻¹ .
Electrochemical Immunosensors
- PSA/CEA Detection : Using H₂PVDC/NPS labels, paper-based devices achieved LODs of 1.0 pg/mL (PSA) and 0.8 pg/mL (CEA) in human serum .
Biological Activity
4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, characterized by the presence of methoxy groups and a dibenzoic acid framework, suggests interesting biological properties that merit investigation.
- Molecular Formula : C26H22O6
- Molecular Weight : 434.45 g/mol
- CAS Number : 1202253-60-8
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. The presence of methoxy groups in 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid may enhance its electron-donating ability, contributing to its antioxidant capacity.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that compounds structurally related to 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid exhibit selective toxicity. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
| A549 | 30.0 |
These results suggest that the compound may have potential as an anticancer agent.
The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis through the activation of caspase pathways. Studies indicate that exposure to similar compounds leads to increased levels of reactive oxygen species (ROS), triggering cell death pathways.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of derivatives similar to 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzoic acid using DPPH and ABTS assays. The results showed a significant decrease in DPPH radical concentration upon treatment with the compound.
Study 2: In Vivo Toxicity Testing
In vivo studies on rodent models demonstrated that doses up to 200 mg/kg did not result in significant adverse effects. Histopathological examinations revealed no major organ damage, indicating a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
